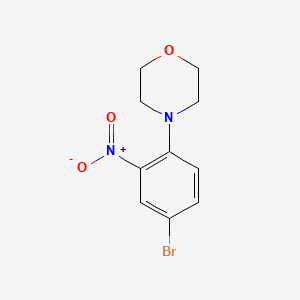
5-(溴甲基)异噁唑
描述
5-(Bromomethyl)isoxazole is a chemical compound with the molecular formula C4H4BrNO . It has an average mass of 161.985 Da and a monoisotopic mass of 160.947617 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-(Bromomethyl)isoxazole consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom .
Physical And Chemical Properties Analysis
5-(Bromomethyl)isoxazole has a molecular formula of C4H4BrNO and an average mass of 161.985 Da . More detailed physical and chemical properties are not specified in the retrieved sources.
科学研究应用
Drug Discovery and Pharmaceutical Research
“5-(Bromomethyl)isoxazole” serves as a crucial pharmacophore in drug discovery due to its isoxazole ring. This heterocyclic moiety is found in many drugs with diverse biological activities, such as anticancer, HDAC inhibitors, antioxidants, antibacterial, and antimicrobial agents .
Synthesis of Therapeutic Compounds
Isoxazole derivatives, including “5-(Bromomethyl)isoxazole”, are synthesized for their therapeutic potential. They have been used as anticancer, insecticidal, antibacterial, antituberculosis, antifungal, antibiotic, antitumor, and antiulcerogenic agents .
Chemical Synthesis Methodology
“5-(Bromomethyl)isoxazole” can be used in multi-component reactions (MCRs) to synthesize a range of analogues for various applications, demonstrating its versatility in chemical synthesis .
Neurological Research
Given that some isoxazole-based compounds act on the central nervous system (e.g., muscimol as a GABAA agonist), “5-(Bromomethyl)isoxazole” may have applications in neurological research and the development of neuroactive drugs .
安全和危害
While specific safety and hazard information for 5-(Bromomethyl)isoxazole is not available in the retrieved sources, general safety measures for handling chemical substances include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
未来方向
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes . The synthetic protocols reported provide detailed information of the protocols initiated from the metal-free solid phase and green synthetic processes . Furthermore, assembling all synthetic manipulations on one .
作用机制
Target of Action
Isoxazole and its derivatives are known to bind to various biological targets based on their chemical diversity . .
Mode of Action
Isoxazole derivatives are known to interact with their targets and induce changes that lead to various biological activities . For instance, some isoxazole derivatives show anticancer activity, act as potential HDAC inhibitors, and exhibit antioxidant, antibacterial, and antimicrobial activity .
Biochemical Pathways
Isoxazole and its derivatives can affect various biochemical pathwaysIt is known that functionalized isoxazole scaffolds show different biological activities, indicating their involvement in diverse biochemical pathways .
Result of Action
Isoxazole derivatives are known to exhibit various biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial activities .
属性
IUPAC Name |
5-(bromomethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBISLDZVNXIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434445 | |
| Record name | 5-(Bromomethyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69735-35-9 | |
| Record name | 5-(Bromomethyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-(bromomethyl)isoxazole derivatives interesting for medicinal chemistry research?
A: The 5-(bromomethyl)isoxazole moiety serves as a versatile building block in organic synthesis. Its reactivity allows for the introduction of various substituents, facilitating the exploration of structure-activity relationships (SAR). Researchers have leveraged this feature to synthesize a range of compounds with potential biological activities, including those targeting excitatory amino acid receptors [] and tyrosinase activity [].
Q2: How does the structure of 5-(bromomethyl)isoxazole-containing compounds influence their interaction with quisqualic acid receptors?
A: Research indicates that the spatial arrangement of functional groups within 5-(bromomethyl)isoxazole derivatives plays a crucial role in their interaction with quisqualic acid receptors. For instance, (RS)-3-hydroxy-5-(bromomethyl)isoxazole-4-propionic acid (ABPA) demonstrates potent and selective interaction with these receptors, suggesting its structural similarity to the endogenous ligand, glutamic acid []. Further studies using X-ray crystallography and NMR spectroscopy revealed that the carboxylate groups in related compounds like 7-HPCA and 5-HPCA preferentially adopt equatorial positions, potentially mimicking the active conformation of glutamic acid at these receptors [].
Q3: Can you describe a novel synthetic approach involving 5-(bromomethyl)isoxazole?
A: A recent study highlights a metal-free method for the regioselective synthesis of isoxazoles utilizing 5-(bromomethyl)isoxazole as a key starting material []. This approach involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and propargyl bromide, leading to the formation of the desired isoxazole ring system []. This method offers advantages such as mild reaction conditions and the absence of potentially toxic metal catalysts.
Q4: What are the potential applications of phenylisoxazole-containing chalcone derivatives derived from 5-(bromomethyl)isoxazole?
A: Research suggests that phenylisoxazole-containing chalcone derivatives synthesized from 5-(bromomethyl)isoxazole show promising activity as tyrosinase agonists []. These compounds demonstrated the ability to promote melanin synthesis in B16 mouse cells, surpassing the activity of the positive control 8-methoxypsoralen (8-MOP) []. This finding highlights their potential for developing treatments for hypopigmentation disorders like vitiligo.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine](/img/structure/B1312528.png)


![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)


